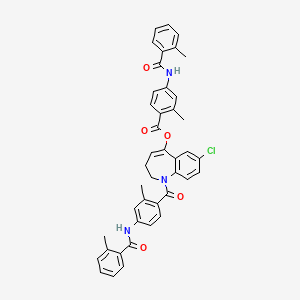

Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan

Description

Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan is a chemical compound known for its role as an impurity in the drug Tolvaptan. Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion .

Properties

Molecular Formula |

C42H36ClN3O5 |

|---|---|

Molecular Weight |

698.2 g/mol |

IUPAC Name |

[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3-dihydro-1-benzazepin-5-yl] 2-methyl-4-[(2-methylbenzoyl)amino]benzoate |

InChI |

InChI=1S/C42H36ClN3O5/c1-25-10-5-7-12-32(25)39(47)44-30-16-18-34(27(3)22-30)41(49)46-21-9-14-38(36-24-29(43)15-20-37(36)46)51-42(50)35-19-17-31(23-28(35)4)45-40(48)33-13-8-6-11-26(33)2/h5-8,10-20,22-24H,9,21H2,1-4H3,(H,44,47)(H,45,48) |

InChI Key |

IYRJYSVCAMDVEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC=C(C4=C3C=CC(=C4)Cl)OC(=O)C5=C(C=C(C=C5)NC(=O)C6=CC=CC=C6C)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of Tolvaptan and other related compounds.

Biology: It is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.

Industry: It is used in the production of Tolvaptan and other related drugs.

Mechanism of Action

The mechanism of action of Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan involves its interaction with the vasopressin V2 receptor. By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water balance in the body. This leads to an increase in urine output and a decrease in water retention, which is beneficial in conditions such as hyponatremia .

Comparison with Similar Compounds

Dehydroxy-(2-methyl-4-(2-methylbenzamido)benzoate) Tolvaptan can be compared with other similar compounds, such as:

Tolvaptan: The parent compound, which is a selective vasopressin V2 receptor antagonist.

Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.

Lixivaptan: A vasopressin receptor antagonist with similar therapeutic applications.

The uniqueness of this compound lies in its specific structure and its role as an impurity in Tolvaptan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.